molecular formula C9H9N B121523 4-Ethylphenyl isocyanide CAS No. 143063-89-2

4-Ethylphenyl isocyanide

Cat. No. B121523
M. Wt: 131.17 g/mol
InChI Key: ADMGWKJOPIZBNE-UHFFFAOYSA-N
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Description

4-Ethylphenyl isocyanate is a chemical compound with the linear formula C2H5C6H4NCO . It has a molecular weight of 147.17 . It is used in various chemical reactions due to its unique properties .


Synthesis Analysis

Isocyanates, including 4-Ethylphenyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .


Molecular Structure Analysis

The molecular structure of 4-Ethylphenyl isocyanate consists of a benzene ring substituted with an ethyl group and an isocyanate group . The molecular formula is C9H9NO .


Chemical Reactions Analysis

Isocyanates, including 4-Ethylphenyl isocyanate, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . They also exhibit unusual reactivity in organic chemistry, exemplified in the Ugi reaction .


Physical And Chemical Properties Analysis

4-Ethylphenyl isocyanate has a refractive index of 1.527 . It has a boiling point of 68 °C at 1 mmHg and a density of 1.024 g/mL at 25 °C . It also has a molar refractivity of 45.2 cm^3 .

Scientific Research Applications

Multicomponent Reactions and Libraries

Isocyanides, including 4-ethylphenyl isocyanide, are integral in the chemistry of multicomponent reactions (MCRs) like the Ugi four-component reaction (U-4CR). This versatility allows almost all combinations of educts to convert into products, making isocyanide chemistry a popular method in industry for discovering new products. The scope of isocyanide chemistry is vast and continues to see significant progress (Ugi, Werner, & Dömling, 2003).

Novel Isocyanide Applications in Organic Synthesis

4-(N-Phthalimido)phenyl isonitrile, a new isonitrile with remarkable properties, has shown potential in organic synthesis for creating amide derivatives. This demonstrates the evolving role of isocyanides in synthesizing pharmacophores and other compounds (Ayoup, Mansour, & Abdel-Hamid, 2023).

Polymerization Catalysts

Nickel(II) isocyanide complexes, including those with 4-ethylphenyl isocyanide, have been found effective as catalysts in the polymerization of ethylene. These complexes can significantly influence the molecular weight of the resulting polyethylene, demonstrating isocyanides' utility in materials science (Tanabiki et al., 2004).

Chirality Induction in Polymers

Studies have shown that isocyanide-based polymers can undergo optical activity induction through interactions with chiral stimuli. This highlights the potential of isocyanides in creating new functional materials with unique optical properties (Ishikawa, Maeda, & Yashima, 2002).

Advanced Organic Chemistry and Materials Science

The diverse applications of isocyanides in advanced organic chemistry and materials science are evident in their role in metal-catalyzed C-H bond functionalization. This versatility demonstrates isocyanides' potential in drug discovery and the synthesis of complex organic structures (Song & Xu, 2017).

Safety And Hazards

4-Ethylphenyl isocyanate is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is a combustible liquid and causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The future directions of research on 4-Ethylphenyl isocyanate could involve further exploration of its potential as a versatile chemical reagent in organic synthesis . Its unique reactivity could be harnessed for the development of novel polyurethanes and other useful polymers .

properties

IUPAC Name

1-ethyl-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMGWKJOPIZBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395727
Record name Benzene,1-ethyl-4-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenyl isocyanide

CAS RN

143063-89-2
Record name Benzene,1-ethyl-4-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TE Waldman, AM Wilson, AL Rheingold… - …, 1992 - ACS Publications
… single crystals of sufficient quality for an X-ray diffraction study, the 4-ethylphenyl isocyanide … Thus, the addition of 1.1 mL (7.5 mmol) of 4-ethylphenyl isocyanide to 0.51 g (1.5 mmol) of Ti…
Number of citations: 25 pubs.acs.org
KM Waggoner, PP Power - Organometallics, 1992 - ACS Publications
Addition of 1, 4-dioxane to a tetrahydrofuran solution of (2, 4, 6-i-Pr3CgH2) MgBr results in thedisproportionation of the Grignard reagent to give MgBr2-dioxane and the bulky …
Number of citations: 56 pubs.acs.org

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